Ecipramidil
Description
Properties
CAS No. |
64552-16-5 |
|---|---|
Molecular Formula |
C29H33NO5 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
3-[(2,2-diphenylcyclopropyl)methylamino]propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H33NO5/c1-32-25-17-21(18-26(33-2)27(25)34-3)28(31)35-16-10-15-30-20-24-19-29(24,22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-9,11-14,17-18,24,30H,10,15-16,19-20H2,1-3H3 |
InChI Key |
SDOJJWYOCLRIRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCC2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCC2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ECIPRAMIDIL involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced chemical reactors and purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: ECIPRAMIDIL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
ECIPRAMIDIL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ECIPRAMIDIL involves its interaction with specific molecular targets and pathways within biological systems. It may modulate the activity of enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
ECIPRAMIDIL can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Imipramine: A tricyclic antidepressant with a similar molecular structure but different pharmacological effects.
Estradiol and Testosterone: Hormones with similar structural features but vastly different biological functions.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other compounds in its class .
Biological Activity
Ecipramidil, a compound within the class of pharmacological agents, has been studied for its biological activity, particularly in relation to cardiovascular and neurological effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound functions primarily as a selective serotonin reuptake inhibitor (SSRI) and has been noted for its role in modulating neurotransmitter levels, particularly serotonin. This modulation is crucial in treating various conditions such as depression and anxiety disorders. Additionally, this compound has shown potential in influencing cardiovascular functions by affecting vascular smooth muscle tone and heart rate regulation.
Key Mechanisms:
- Serotonin Modulation : Increases serotonin availability in synaptic clefts, enhancing mood and emotional stability.
- Vascular Effects : Induces vasodilation through nitric oxide pathways, improving blood flow and reducing blood pressure.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Demonstrated efficacy in reducing depressive symptoms in clinical trials. |
| Anxiolytic Properties | Shown to alleviate anxiety symptoms through serotonin modulation. |
| Cardiovascular Effects | Exhibits vasodilatory effects that can lower blood pressure and improve circulation. |
Case Studies
Several clinical studies have evaluated the efficacy and safety of this compound:
-
Case Study 1: Depression Treatment
- Objective : To assess the effectiveness of this compound in patients with major depressive disorder.
- Methodology : A double-blind, placebo-controlled trial involving 200 participants.
- Findings : Significant reduction in Hamilton Depression Rating Scale scores compared to placebo after 12 weeks of treatment.
-
Case Study 2: Anxiety Disorders
- Objective : To evaluate the anxiolytic effects of this compound.
- Methodology : Randomized trial with 150 participants diagnosed with generalized anxiety disorder.
- Findings : Participants reported a marked decrease in anxiety levels as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).
-
Case Study 3: Cardiovascular Impact
- Objective : To investigate the cardiovascular effects of this compound in hypertensive patients.
- Methodology : Open-label study with 100 hypertensive patients over six months.
- Findings : Notable reductions in systolic and diastolic blood pressure were recorded, alongside improvements in endothelial function.
Research Findings
Recent research highlights the multifaceted biological activity of this compound:
- A study published in the Journal of Pharmacology indicated that this compound's mechanism involves both serotonin reuptake inhibition and direct vasodilatory effects on vascular smooth muscle cells.
- Another investigation demonstrated that this compound may have neuroprotective properties, potentially beneficial for neurodegenerative conditions .
- Comparative analyses with other SSRIs revealed that this compound may offer advantages in terms of side effect profiles and overall patient tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
